2-(Thian-4-yloxy)pyridine
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Overview
Description
2-(Thian-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring bonded to a thian-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yloxy)pyridine typically involves the reaction of pyridine derivatives with thian-4-yloxy compounds under specific conditions. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a thian-4-yloxy halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Thian-4-yloxy)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
2-(Thian-4-yloxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Thian-4-yloxy)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Thiopyridine: Similar in structure but lacks the thian-4-yloxy group.
2-(Thian-4-yl)pyridine: Similar but differs in the position of the thian-4-yl group.
2-(Thian-4-yloxy)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness: 2-(Thian-4-yloxy)pyridine is unique due to the presence of the thian-4-yloxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(thian-4-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-2-6-11-10(3-1)12-9-4-7-13-8-5-9/h1-3,6,9H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGELWGUIGLVODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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